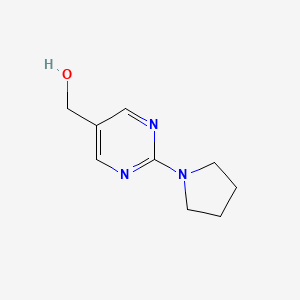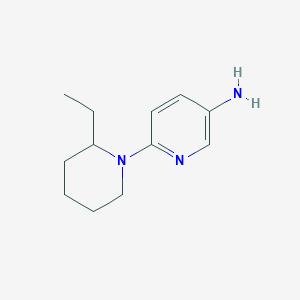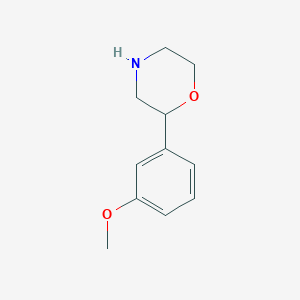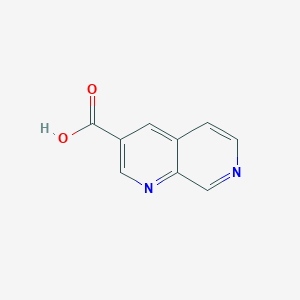
1,7-Naphthyridine-3-carboxylic acid
Vue d'ensemble
Description
1,7-Naphthyridine-3-carboxylic acid is a heterocyclic compound containing a fused system of two pyridine rings . It is a class of compounds that are found in natural products (plants and marine organisms) or can be obtained synthetically . The CAS Number for this compound is 250674-49-8 .
Synthesis Analysis
The synthesis of naphthyridines has been a subject of interest in recent years. The properties and synthesis of 1,8-isomer derivatives were most often described, mainly due to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which was discovered by G. Lesher in 1962 and introduced into treatment in 1967 as an antibacterial drug .Molecular Structure Analysis
Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings. There are six positional isomers with different locations of nitrogen atoms .Applications De Recherche Scientifique
-
Medicinal Chemistry
- Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines and their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes of these procedures are not specified in the source .
-
Drug Development and Organic Synthesis
- Methyl 2-chloro-1,7-naphthyridine-3-carboxylic acid, a derivative of 1,7-Naphthyridine-3-carboxylic acid, is used in scientific research, including drug development and organic synthesis.
- The specific methods of application or experimental procedures are not provided in the source.
- The outcomes of these procedures are not specified in the source.
-
Antibacterial Properties
- Nalidixic acid (1-ethyl-7-methyl-4-oxo-[1,8]-naphthyridine-3-carboxylic acid), a derivative of 1,7-Naphthyridine-3-carboxylic acid, has antibacterial properties and is used for the treatment of gram-negative urinary tract infections .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these procedures are not specified in the source .
-
Synthesis of Heterocycles
- 1,5-Naphthyridines, a class of compounds that includes “1,7-Naphthyridine-3-carboxylic acid”, are used in the synthesis of heterocycles .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines and their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes of these procedures are not specified in the source .
-
Anticancer Properties
- 1,6-Naphthyridines, another class of compounds that includes “1,7-Naphthyridine-3-carboxylic acid”, have been found to have anticancer properties .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these procedures are not specified in the source .
-
Painkillers and Antihypertensive Agents
- Certain naphthyridine derivatives, such as cimiciduphytine 14 and eburnane derivatives 15, have been evaluated as natural painkillers and antihypertensive agents .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these procedures are not specified in the source .
-
Synthesis of Heterocycles
- 1,5-Naphthyridines, a class of compounds that includes “1,7-Naphthyridine-3-carboxylic acid”, are used in the synthesis of heterocycles .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines and their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes of these procedures are not specified in the source .
-
Antibacterial Properties
- Carboxylic acids with 1,8-naphthyridine moiety are well reported as antibacterial agents . 7-Substituted 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides have displayed in vivo antibacterial activity .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these procedures are not specified in the source .
-
Chemical Synthesis
- The invention relates to 7-amino-1-cyclo-propyl-4-oxo-1,4-dihydro-naphthyridine (or quinoline)-3-carboxylic acids of Formula I as defined in the specification .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these procedures are not specified in the source .
-
Anti-Inflammatory Properties
- The novel agents 12 and 13 reduced the production of pro-inflammatory mediators: NO, IL-6, and TNF-α in LPS-induced RAW 264.7 cells, with IC 50 values in the range of 20.51–66.96 μM .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these procedures are not specified in the source .
-
Synthesis of New Compounds
- Off white crystalline powder (yield 76.6%); mp 147–149 °C; (DMSO-d6) δ ppm: 9.19 (s, 1H, aromatic), 8.52 (dd, 1H, aromatic, J = 4.7 Hz), 7.56 (d, 1H, aromatic, J = 7.8 Hz), 7.97 (d, 1H, aromatic, J = 7.8 Hz), 7.24–7.46 (m, 4H, aromatic), 5.68 (s, 2H, CH2-Ph), 8.71 (s, 1H, aromatic), 1.91 (d, 1H, NH), 2.1–2.3 (m, 4H, morpholine, J = 15.2 Hz), 2.6–2.8 (m, 4H, morpholine, J = 15.2 Hz), IR (KBr, cm−1): 3069.1, 2998.7 (C–H), 1714.0 (CO keto), 1692.1 (CO amide), 781.00 (C–Cl); mass (m/z): 383 (M+); chemical formula: C20H18ClN3O3, MW 383.84, anal calc.: C, 62.58; H, 4.73; N, 10.95; found: C, 62.51; H, 4.70; N, 10.86% .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of these procedures are not specified in the source .
Safety And Hazards
Orientations Futures
Naphthyridines, including 1,7-Naphthyridine-3-carboxylic acid, have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .
Propriétés
IUPAC Name |
1,7-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYQFVLSQWEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625448 | |
| Record name | 1,7-Naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-3-carboxylic acid | |
CAS RN |
250674-49-8 | |
| Record name | 1,7-Naphthyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250674-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




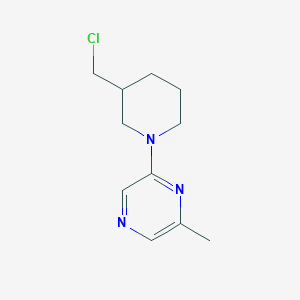
![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)
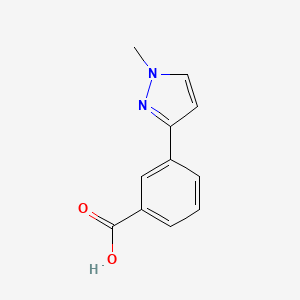
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)
